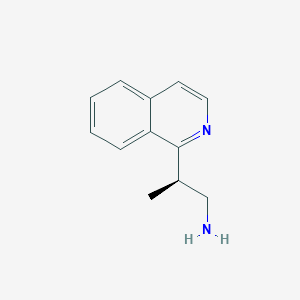

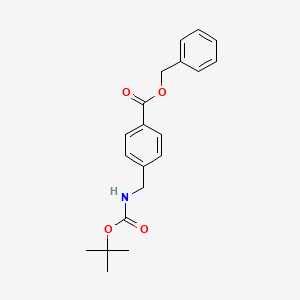

![molecular formula C14H15NO4 B2579842 5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid CAS No. 1820619-57-5](/img/structure/B2579842.png)

5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a benzyloxy group (a benzene ring attached to an oxygen atom), and a carbonyl group (C=O). The “5-azaspiro[2.3]hexane” part suggests a spirocyclic compound, which is a compound where two rings share a single atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of reactions. For example, carboxylic acids can be reduced to alcohols, or they can react with alcohols to form esters . They can also participate in coupling reactions like the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic . The benzyloxy and carbonyl groups could also influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- A study demonstrated the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective 1,3-dipolar cycloaddition, which is a crucial step in the formation of complex molecular structures (Molchanov & Tran, 2013).

- Another research highlighted the reductive cleavage of similar compounds to produce 1,3-amino alcohols, which can lead to bi- or tricyclic lactams or lactones. This is significant in the synthesis of various pharmacologically active compounds (Molchanov et al., 2016).

Application in Medicinal Chemistry and Drug Design

- Research into the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid showed the addition of these novel amino acids to the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Exploration of Spirocyclic Structures

- The creation of spirocyclic structures, such as 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, is an important area of study for developing compounds with potential biological activities. This research contributes to the understanding of the synthesis and properties of such spiro compounds (Martin‐Lopez & Bermejo, 1998).

Development of Antibacterial Agents

- The synthesis of a key intermediate of DU-6859a, a new-generation antibacterial quinolone carboxylic acid, involved the utilization of 5-benzyl-4, 7-dioxo-5-azaspiro[2.4]heptane. This showcases the application of such compounds in the development of new antibacterial drugs (Satoh et al., 1998).

Mécanisme D'action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the mechanism would involve its interaction with biological targets in the body. If it’s used as a catalyst or a reagent in a chemical reaction, the mechanism would involve its interaction with other reactants .

Safety and Hazards

Orientations Futures

The future directions for this compound would depend on its applications. For example, if it’s used in drug development, future research could involve optimizing its properties for better efficacy and safety. If it’s used in chemical synthesis, future research could involve finding more efficient or environmentally-friendly synthesis methods .

Propriétés

IUPAC Name |

5-phenylmethoxycarbonyl-5-azaspiro[2.3]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-12(17)11-6-14(11)8-15(9-14)13(18)19-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMMHZWTJIBUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

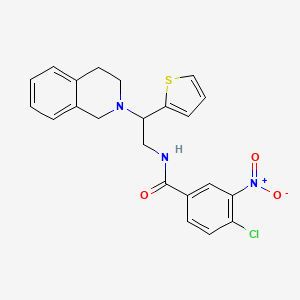

![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)

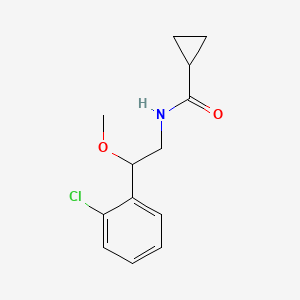

![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2579768.png)

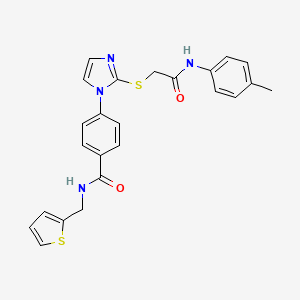

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)

![2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2579774.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)

![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)